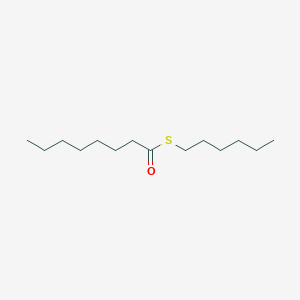
Octanethioic acid, hexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanethioic acid, hexyl ester, also known as S-hexyl octanethioate, is an organic compound with the molecular formula C14H28OS and a molecular weight of 244.437 g/mol . This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octanethioic acid, hexyl ester can be synthesized through the esterification of octanethioic acid with hexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Octanethioic acid, hexyl ester undergoes various chemical reactions, including:
Substitution: The ester can undergo nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Octanethioic acid and hexanol.
Reduction: Thiol and hexanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Octanethioic acid, hexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thioesters.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of octanethioic acid, hexyl ester involves its interaction with various molecular targets and pathways. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Octanethioic acid, methyl ester: Similar structure but with a methyl group instead of a hexyl group.
Octanethioic acid, ethyl ester: Similar structure but with an ethyl group instead of a hexyl group.
Octanethioic acid, propyl ester: Similar structure but with a propyl group instead of a hexyl group.
Uniqueness
Octanethioic acid, hexyl ester is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. The hexyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
55590-85-7 |
|---|---|
Fórmula molecular |
C14H28OS |
Peso molecular |
244.44 g/mol |
Nombre IUPAC |
S-hexyl octanethioate |
InChI |
InChI=1S/C14H28OS/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h3-13H2,1-2H3 |
Clave InChI |
ARKGQSZBBOGCSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)SCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



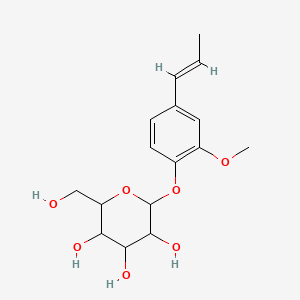




![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)


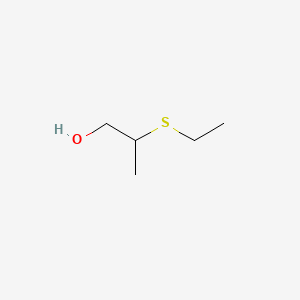
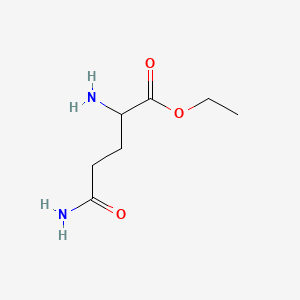
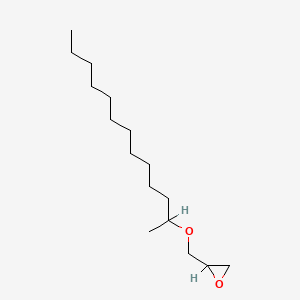
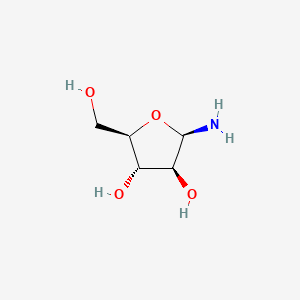
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
